Chemical structure and properties of 4-Ethoxycyclohexane-1-carbaldehyde
Chemical structure and properties of 4-Ethoxycyclohexane-1-carbaldehyde
[1]
Executive Summary
4-Ethoxycyclohexane-1-carbaldehyde (CAS: 578717-93-8) is a critical aliphatic building block in modern medicinal chemistry. It serves as a saturated bioisostere of 4-ethoxybenzaldehyde, allowing researchers to modulate physicochemical properties such as solubility (
This guide provides a comprehensive analysis of its structural dynamics, synthetic accessibility, and utility in drug development. Unlike planar aromatic systems, this cyclohexane derivative introduces stereochemical complexity—specifically cis/trans isomerism—which dictates its biological activity and reactivity profile.
Chemical Structure and Physical Properties[2][3][4][5][6]
The molecule consists of a cyclohexane ring substituted at the 1-position with a formyl group (-CHO) and at the 4-position with an ethoxy group (-OEt).
Physicochemical Data Profile
| Property | Value / Description | Note |
| IUPAC Name | 4-Ethoxycyclohexane-1-carbaldehyde | |
| Molecular Formula | ||
| Molecular Weight | 156.22 g/mol | |
| CAS Number | 578717-93-8 | Primary identifier |
| Appearance | Colorless to pale yellow liquid | Oxidizes upon air exposure |
| Boiling Point | ~205–210 °C (at 760 mmHg) | Estimated based on 4-methoxy analogue |
| Density | ~0.96 g/mL | Estimated |
| Solubility | DCM, THF, Ethanol, Ethyl Acetate | Sparingly soluble in water |
| Flash Point | > 80 °C |
Stereochemical Analysis: The Criticality of Conformation
The biological efficacy of 4-ethoxycyclohexane-1-carbaldehyde often depends on its stereochemistry. The molecule exists as two diastereomers:
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Trans-isomer (Thermodynamic): Both the formyl and ethoxy groups occupy equatorial positions (1,4-diequatorial). This is the extended conformation that most closely mimics the geometry of a para-substituted benzene ring.
-
Cis-isomer (Kinetic): One substituent is axial while the other is equatorial.
In drug design, the trans isomer is typically preferred for its structural rigidity and ability to project functional groups into specific binding pockets.
Figure 1: Conformational equilibrium between cis and trans isomers. The trans-diequatorial form is thermodynamically favored.
Synthetic Pathways and Manufacturing[12][13][14][15]
Synthesis of 4-ethoxycyclohexane-1-carbaldehyde requires careful control of stereochemistry. The most robust route begins with commercially available Ethyl 4-oxocyclohexanecarboxylate .
Recommended Synthetic Route (Route A)
This pathway ensures high yield and allows for the separation of isomers at the ester stage if necessary.
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Reduction: Selective reduction of the ketone to the alcohol.
-
Etherification: Installation of the ethyl group via Williamson ether synthesis.
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Functional Group Interconversion (FGI): Conversion of the ester to the aldehyde.
Figure 2: Step-by-step synthetic pathway from commercial starting materials.[1]
Alternative Route (Direct Reduction)
Direct reduction of Ethyl 4-ethoxycyclohexanecarboxylate using DIBAL-H at -78°C can yield the aldehyde directly. However, this method often suffers from over-reduction to the alcohol, requiring tight process control.
Reactivity Profile & Handling
Aldehyde Functionality
The C1-formyl group is highly reactive and serves as a "warhead" for further diversification:
-
Reductive Amination: Reacts with primary/secondary amines (using
) to form 4-ethoxycyclohexyl-methylamines, a common motif in GPCR ligands. -
Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain to form alkenes.
-
Oxidation: Readily oxidizes to 4-ethoxycyclohexanecarboxylic acid in air; store under nitrogen/argon at -20°C.
Ether Stability
The 4-ethoxy group is chemically robust under standard basic and acidic conditions, making it an excellent protecting group mimic or permanent hydrophobic handle. It is stable to:
-
Lithium Aluminum Hydride (LAH)
-
Grignard reagents
-
Mild aqueous acids
Applications in Medicinal Chemistry
Scaffold Hopping (Bioisosterism)
Replacing a 4-ethoxyphenyl group with a 4-ethoxycyclohexyl group is a classic "scaffold hop."
-
Benefit: Increases
(fraction of carbons), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. -
Geometry: The trans-cyclohexane ring spans approximately 5.5 Å, similar to the 5.0 Å span of a phenyl ring, maintaining the spatial orientation of the ethoxy and formyl groups.
Case Studies in Drug Development
-
PDE4 Inhibitors: Cyclohexane analogues of Apremilast-like structures often show improved therapeutic indices.
-
Antihistamines: Used in the synthesis of next-generation H1-antagonists where blood-brain barrier penetration needs to be modulated.
-
GPCR Ligands: The 4-alkoxycyclohexyl amine motif (derived from this aldehyde) is frequent in dopamine and serotonin receptor modulators.
Experimental Protocols
Protocol 6.1: Synthesis of Ethyl 4-ethoxycyclohexanecarboxylate (Etherification)
Note: Ensure anhydrous conditions.
-
Setup: Charge a flame-dried flask with NaH (60% dispersion, 1.2 equiv) and wash with hexane. Suspend in dry DMF.
-
Addition: Cool to 0°C. Add Ethyl 4-hydroxycyclohexanecarboxylate (1.0 equiv) dropwise. Stir for 30 min until
evolution ceases. -
Alkylation: Add Ethyl Iodide (EtI, 1.5 equiv) dropwise. Warm to RT and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with . Wash organics with water and brine.[2] Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 6.2: Swern Oxidation to Aldehyde
-
Activation: To oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.
-
Oxidation: Add (4-ethoxycyclohexyl)methanol (1.0 equiv) in DCM. Stir 30 min at -78°C.
-
Termination: Add
(5 equiv). Warm to RT. -
Isolation: Wash with 1M HCl,
, and brine. The crude aldehyde is often used immediately to prevent oxidation or epimerization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21106267, 4-Ethylcyclohexane-1-carbaldehyde. Retrieved from [Link]
